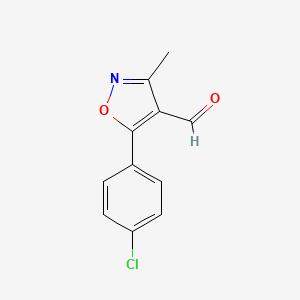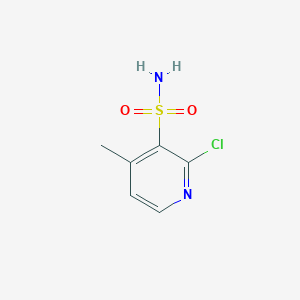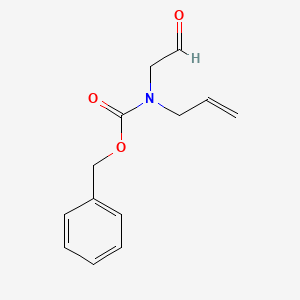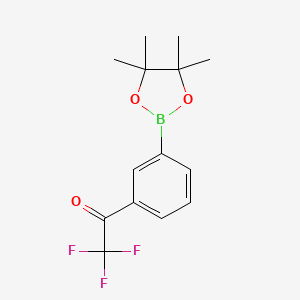
5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester
概要
説明
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often found in fats and oils and are known for their distinctive fruity smells .
Synthesis Analysis
Esters can be synthesized through a process known as esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid . Another common method of ester synthesis is the reaction of a carboxylic acid with an acid chloride or an acid anhydride .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) where R and R’ can be any alkyl or aryl group .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of an acid or a base . They can also undergo aminolysis, where the ester is converted to an amide . Reduction of esters can lead to alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
Esters are generally neutral compounds. They have polar bonds but do not engage in hydrogen bonding, so their boiling points are lower than those of carboxylic acids . Small esters are somewhat soluble in water due to their ability to form hydrogen bonds with water molecules .科学的研究の応用
Synthesis and Pharmacological Investigations A study focused on synthesizing a new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to investigate their analgesic and anti-inflammatory activity. One compound from this series emerged as particularly active, suggesting potential as a lead molecule for developing novel analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Chemical Synthesis and Characterization Another research describes the synthesis, characterization, and single-crystal X-ray diffraction studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, highlighting the structural insights and potential applications of pyrazole derivatives in organic and medicinal chemistry (Viveka et al., 2016).
Continuous-Flow Synthesis A process for the safe and efficient continuous-flow synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for the synthesis of the drug darolutamide, was developed. This method offers a safer alternative to traditional synthesis methods involving toxic and explosive intermediates (Szilágyi et al., 2022).
Corrosion Inhibition Research into pyrazole derivatives, including a similar compound, evaluated their efficacy as corrosion inhibitors for steel in hydrochloric acid. These compounds showed promising results, significantly reducing corrosion rates and highlighting their potential as effective corrosion inhibitors (Herrag et al., 2007).
Electron Transfer and Selective Polarization A study on pyrazole ester derivatives explored their ability to induce selective polarization through electron transfer in acetone, demonstrating significant implications for chemical sensing and molecular recognition (Tewari et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 5-(4-methylpentyl)-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-16-12(15)11-8-10(13-14-11)7-5-6-9(2)3/h8-9H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCXFZGEWCHZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1398670.png)
![4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1398672.png)









![3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398685.png)